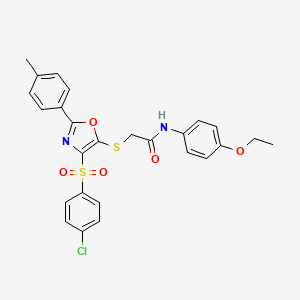

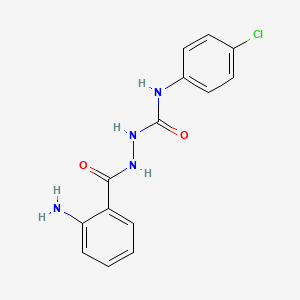

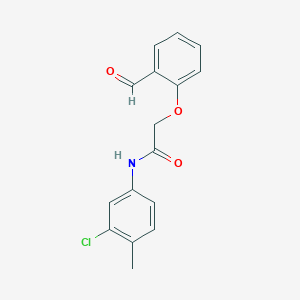

![molecular formula C24H24O6 B2379073 3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate CAS No. 159647-56-0](/img/structure/B2379073.png)

3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a solid with a color that is either colorless or light yellow . It is related to the compound Naproxen, a well-known nonsteroidal anti-inflammatory drug .

Synthesis Analysis

The synthesis of similar compounds involves the use of CuI and NaHCO3 in acetonitrile . The compound 3-BENZO[1,3]DIOXOL-5-YL-PROPIONALDEHYDE was synthesized according to the literature method .Molecular Structure Analysis

The molecular structure of a similar compound, benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate, has been determined . It has a monoclinic crystal structure with a molecular formula of C21H18O5 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the cleavage of Se-Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Physical And Chemical Properties Analysis

The compound is a solid and can be either colorless or light yellow . The molecular weight of a similar compound, 2-Propenal, 3-(1,3-benzodioxol-5-yl)-, is 176.1687 .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Some new heterocycles incorporating phthalazine have been synthesized, involving key intermediates that show antibacterial activity. These compounds were evaluated as antibacterial agents, highlighting the potential use of coumarin derivatives in developing new antibacterial treatments (Khalil, Berghot, & Gouda, 2009).

Antioxidant Activity

The antioxidant activities of synthesized coumarins were studied, comparing them with known antioxidants like ascorbic acid. This research underscores the potential for coumarin derivatives in antioxidant applications, beneficial for health and pharmaceutical products (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Catalyst for Synthesis Processes

Coumarin derivatives have been used as efficient catalysts in the synthesis of various compounds. For example, a study demonstrated the use of diamino-di-phenyl-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 NPs as a catalyst for preparing ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, highlighting the role of these derivatives in facilitating chemical synthesis processes (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Antimicrobial Activity

Research on Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives has shown significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Bhat, Al-Omar, & Siddiqui, 2013).

Cytotoxic Activity and Molecular Modelling

The cytotoxic effects and alkylating properties of coumarin derivatives and their phosphonic analogues have been examined, providing insights into their potential use in cancer treatment and the development of new therapeutic agents (Budzisz, Brzezińska, Krajewska, & Różalski, 2003).

Safety and Hazards

Safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

[3-(1,3-benzodioxol-5-yl)-2-ethyl-4-oxo-6-propylchromen-7-yl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O6/c1-4-7-14-10-16-20(12-19(14)30-22(25)6-3)29-17(5-2)23(24(16)26)15-8-9-18-21(11-15)28-13-27-18/h8-12H,4-7,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIKQFQFMCDRLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

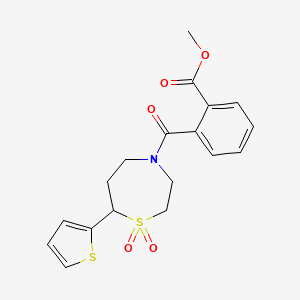

![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2378990.png)

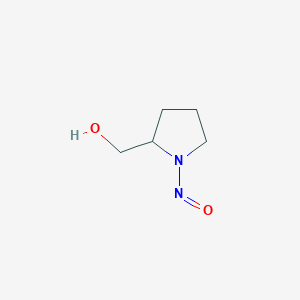

![2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one](/img/structure/B2378996.png)

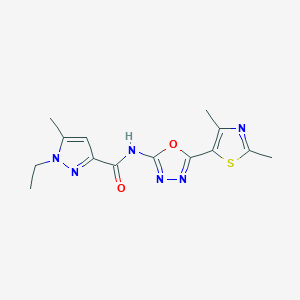

![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378999.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)

![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)